molecular formula C7H16Cl2N4 B1373031 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride CAS No. 1255718-18-3

1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

Cat. No.: B1373031
CAS No.: 1255718-18-3
M. Wt: 227.13 g/mol
InChI Key: XRHWWCAVKZXXBK-UHFFFAOYSA-N
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Description

1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride is a chemical compound with the empirical formula C7H16Cl2N4 and a molecular weight of 227.13 g/mol This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.

    Attachment of the Ethanamine Moiety: The ethanamine group is attached through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Formation of the Dihydrochloride Salt: The final product is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles like thiols or amines, polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The isopropyl and ethanamine groups contribute to the compound’s binding affinity and specificity, modulating biological pathways and cellular responses.

Comparison with Similar Compounds

  • 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
  • 1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
  • 1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

Comparison: Compared to these similar compounds, 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride exhibits unique properties due to the presence of the isopropyl group. This group enhances its hydrophobicity and may improve its interaction with hydrophobic pockets in target proteins, potentially leading to higher efficacy in certain applications.

Properties

IUPAC Name

1-(4-propan-2-yl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.2ClH/c1-5(2)11-4-9-10-7(11)6(3)8;;/h4-6H,8H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHWWCAVKZXXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1C(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
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1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
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